7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one 7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one
Brand Name: Vulcanchem
CAS No.: 329217-07-4
VCID: VC20794360
InChI: InChI=1S/C20H15NO2S/c22-20-16-8-4-5-9-18(16)24-19-12-15(10-11-17(19)21-20)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
SMILES: C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C4S3
Molecular Formula: C20H15NO2S
Molecular Weight: 333.4 g/mol

7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one

CAS No.: 329217-07-4

Cat. No.: VC20794360

Molecular Formula: C20H15NO2S

Molecular Weight: 333.4 g/mol

* For research use only. Not for human or veterinary use.

7-Benzyloxy-10,11-dihydrodibenzo[b,f[[1,4]thiazepin-11-one - 329217-07-4

Specification

CAS No. 329217-07-4
Molecular Formula C20H15NO2S
Molecular Weight 333.4 g/mol
IUPAC Name 2-phenylmethoxy-5H-benzo[b][1,4]benzothiazepin-6-one
Standard InChI InChI=1S/C20H15NO2S/c22-20-16-8-4-5-9-18(16)24-19-12-15(10-11-17(19)21-20)23-13-14-6-2-1-3-7-14/h1-12H,13H2,(H,21,22)
Standard InChI Key ILEHOLFZCSNFEM-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C4S3
Canonical SMILES C1=CC=C(C=C1)COC2=CC3=C(C=C2)NC(=O)C4=CC=CC=C4S3

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator